molecular formula C19H18N2O2 B1195764 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-4-quinolinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-4-quinolinamine

Cat. No. B1195764
M. Wt: 306.4 g/mol
InChI Key: NOGWKIKUGIOGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-4-quinolinamine is an aminoquinoline.

Scientific Research Applications

Antibacterial and Anti-inflammatory Potential

Research has synthesized sulfonamides containing the 1,4-benzodioxin ring, demonstrating promising antibacterial potential and potential as therapeutic agents for inflammatory ailments. These compounds showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, as well as decent inhibition against lipoxygenase enzyme, suggesting their use in treating inflammatory diseases (Abbasi et al., 2017).

Antimicrobial and Antifungal Agents

Another study focused on synthesizing derivatives of this compound to create promising antibacterial and antifungal agents. Certain compounds exhibited significant antimicrobial potential with low hemolytic activity, indicating their potential as safe and effective antimicrobial agents (Abbasi et al., 2020).

Bacterial Biofilm Inhibition

Research has also explored the use of these compounds in inhibiting bacterial biofilms. Certain synthesized molecules exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while displaying mild cytotoxicity, which is crucial for their potential therapeutic application (Abbasi et al., 2020).

Anti-Diabetic Potential

In the realm of diabetes treatment, a series of new compounds containing this molecule were synthesized and evaluated for their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Potential Applications in Alzheimer's and Type-2 Diabetes

A study synthesized new derivatives of this compound as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. These molecules showed moderate inhibitory potential against enzymes like acetylcholinesterase and α-glucosidase, suggesting their use in treating these conditions (Abbasi et al., 2019).

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethyl-4-quinolinamine

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-dimethylquinolin-4-amine

InChI

InChI=1S/C19H18N2O2/c1-12-3-5-16-15(9-12)17(10-13(2)20-16)21-14-4-6-18-19(11-14)23-8-7-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)

InChI Key

NOGWKIKUGIOGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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